molecular formula C6H6F6O B1296399 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol CAS No. 646-97-9

1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol

Cat. No. B1296399
CAS RN: 646-97-9
M. Wt: 208.1 g/mol
InChI Key: VHSCQANAKTXZTG-UHFFFAOYSA-N
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Patent
US06762268B2

Procedure details

One mol of hexafluoroacetone was added dropwise at 0° C. to 1.1 mol of allylbromide in THF solution. The reaction was carried out at room temperature for 4 hours. After treating with HCl, the reaction mixture was extracted with H2O and ether, and the organic layer was evaporated under reduced pressure to provide an intermediate product, allylhexafluoroisopropanol. Cyclopentadiene (1 mol) and 1 mol of the intermediate product then were placed into a reactor and reacted at about 80° C. for about 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4].[CH2:11](Br)[CH:12]=[CH2:13].Cl>C1COCC1>[CH2:13]([C:3]([OH:4])([C:5]([F:8])([F:7])[F:6])[C:2]([F:10])([F:9])[F:1])[CH:12]=[CH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with H2O and ether
CUSTOM
Type
CUSTOM
Details
the organic layer was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)C(C(F)(F)F)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.